Cdk4 Inhibitor
Cdk4 Inhibitor
Cdk4 inhibitor is a cell-permeable, asymmetrical indolocarbazole that exhibits antiproliferative activity by blocking cyclin D1/Cdk4 with an IC50 value of 0.8 μM. It is selective for cyclin D1/Cdk4, demonstrating 7-fold and 28-fold weaker activity against cyclin E/Cdk2 and cyclin B/Cdk1, respectively, and little activity against calcium/calmodulin-dependent protein kinase II and protein kinase A. This compound has been shown to inhibit HCT116 and NCI-H460 tumor cell growth (IC50s < 3.0 μM) by blocking retinoblastoma protein phosphorylation and inducing G1 cell cycle arrest.
Brand Name:
Vulcanchem
CAS No.:
546102-60-7
VCID:
VC20855875
InChI:
InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26)
SMILES:
C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O
Molecular Formula:
C20H10BrN3O2
Molecular Weight:
404.2 g/mol
Cdk4 Inhibitor
CAS No.: 546102-60-7
Cat. No.: VC20855875
Molecular Formula: C20H10BrN3O2
Molecular Weight: 404.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cdk4 inhibitor is a cell-permeable, asymmetrical indolocarbazole that exhibits antiproliferative activity by blocking cyclin D1/Cdk4 with an IC50 value of 0.8 μM. It is selective for cyclin D1/Cdk4, demonstrating 7-fold and 28-fold weaker activity against cyclin E/Cdk2 and cyclin B/Cdk1, respectively, and little activity against calcium/calmodulin-dependent protein kinase II and protein kinase A. This compound has been shown to inhibit HCT116 and NCI-H460 tumor cell growth (IC50s < 3.0 μM) by blocking retinoblastoma protein phosphorylation and inducing G1 cell cycle arrest. |
|---|---|
| CAS No. | 546102-60-7 |
| Molecular Formula | C20H10BrN3O2 |
| Molecular Weight | 404.2 g/mol |
| IUPAC Name | 6-bromo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione |
| Standard InChI | InChI=1S/C20H10BrN3O2/c21-8-5-6-10-12(7-8)23-18-14(10)16-15(19(25)24-20(16)26)13-9-3-1-2-4-11(9)22-17(13)18/h1-7,22-23H,(H,24,25,26) |
| Standard InChI Key | NMFKDDRQSNVETB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C4C(=C5C6=C(C=C(C=C6)Br)NC5=C3N2)C(=O)NC4=O |
| Appearance | Assay:≥90%A crystalline solid |
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